



Application Notes and Protocols for Peptide Cyclization using Grubbs' Catalyst with Octenylalanine

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Compound of Interest		
Compound Name:	Fmoc-(R)-2-(7-octenyl)Ala-OH	
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These application notes provide a comprehensive overview and detailed protocols for the synthesis of cyclic peptides incorporating the unnatural amino acid octenylalanine via ring-closing metathesis (RCM) catalyzed by Grubbs' catalyst. This technique offers a robust method for creating structurally constrained peptides with potentially enhanced biological activity, stability, and cell permeability.

Introduction

Cyclic peptides are a promising class of therapeutic agents due to their increased conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets compared to their linear counterparts.[1][2] Ring-closing metathesis (RCM) has emerged as a powerful tool for peptide macrocyclization, creating a stable carbon-carbon double bond as the cyclic linkage.[3] The use of Grubbs' catalysts, which are tolerant to a wide range of functional groups, has made this strategy particularly amenable to complex peptide substrates.[4]

Octenylalanine, an unnatural amino acid with an eight-carbon alkenyl side chain, provides a longer linker for macrocyclization compared to more commonly used residues like allylglycine. This extended linker can be advantageous for spanning larger distances within a peptide sequence to enforce specific secondary structures, such as α -helices, in so-called "stapled"



peptides".[5] These stapled peptides have shown promise in modulating intracellular proteinprotein interactions (PPIs) that are often considered "undruggable" with small molecules.[5][6]

Key Concepts and Considerations

- Choice of Grubbs' Catalyst: Several generations of Grubbs' catalysts are commercially
 available. First-generation catalysts (e.g., Grubbs' I) are often sufficient for simple RCM.[3]
 Second and third-generation catalysts (e.g., Grubbs' II, Hoveyda-Grubbs II) exhibit higher
 activity and stability, which can be beneficial for more challenging cyclizations or when lower
 catalyst loading is desired.[4]
- Solid-Phase vs. Solution-Phase RCM: On-resin cyclization is often preferred as it simplifies
 purification by allowing for the removal of the catalyst and byproducts by simple washing.[3]
 The pseudo-dilution effect on the solid support also favors intramolecular cyclization over
 intermolecular oligomerization.[3]
- Reaction Conditions: The efficiency of RCM can be influenced by solvent, temperature, and reaction time. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents.
 [3][7] Microwave irradiation can significantly accelerate the reaction.[4]
- Stereoselectivity: The RCM reaction can produce both E and Z isomers of the cyclic peptide. The ratio of these isomers can be influenced by the catalyst, the peptide sequence, and the length of the alkenyl side chains.[8]
- Post-Cyclization Modification: The resulting double bond in the cyclic peptide can be left as is
 or can be reduced to a saturated hydrocarbon linker, which can increase the flexibility of the
 macrocycle.[7]

Experimental Protocols

The following protocols outline the general steps for the synthesis of a linear peptide containing two octenylalanine residues and its subsequent on-resin cyclization using Grubbs' catalyst.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol is based on a standard Fmoc/tBu solid-phase peptide synthesis strategy.



Materials:

- Fmoc-Rink Amide resin
- Fmoc-protected amino acids (including Fmoc-L-octenylalanine)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)
- Activation base: DIPEA (N,N-diisopropylethylamine)
- Fmoc deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)
- Solvents: DMF, DCM, NMP (N-methyl-2-pyrrolidone)
- Washing solvents: DMF, DCM, Methanol

Procedure:

- Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF, DCM, and DMF.
- Amino Acid Coupling: a. Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 5 minutes. b. Add DIPEA (6 equivalents) to the activated amino acid solution. c. Add the activated amino acid solution to the resin and shake for 2 hours at room temperature. d. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
- Washing: After complete coupling, wash the resin thoroughly with DMF, DCM, and DMF.
- Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating Fmoc-L-octenylalanine at the desired positions.



- Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
- Resin Washing and Drying: Wash the peptidyl-resin with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the on-resin cyclization of the linear peptide containing two octenylalanine residues.

Materials:

- Dried peptidyl-resin from Protocol 1
- Grubbs' Catalyst (e.g., Grubbs' First Generation)
- Anhydrous, degassed 1,2-dichloroethane (DCE) or dichloromethane (DCM)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Resin Swelling: Swell the dried peptidyl-resin in anhydrous, degassed DCE or DCM for 30 minutes under an inert atmosphere.
- Catalyst Addition: In a separate flask, dissolve Grubbs' catalyst (e.g., 1st Generation, 15-30 mol% relative to the peptide loading) in a minimal amount of anhydrous, degassed DCE or DCM.[9]
- Reaction: Add the catalyst solution to the swollen resin suspension. Shake the reaction
 mixture at room temperature for 2-4 hours or until the reaction is complete. Alternatively,
 microwave irradiation can be used to shorten the reaction time.[4]
- Reaction Monitoring: To monitor the progress of the cyclization, a small amount of resin can be withdrawn, the peptide cleaved, and analyzed by HPLC-MS. The cyclic product will have a lower molecular weight than the linear precursor due to the loss of ethylene.



- Catalyst Removal: After the reaction is complete, filter the resin and wash it extensively with DCE or DCM to remove the ruthenium catalyst and byproducts. Further washes with DMF and methanol are also recommended.
- Peptide Cleavage and Deprotection: a. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups. b. Precipitate the crude cyclic peptide in cold diethyl ether. c. Centrifuge to collect the peptide pellet, wash with cold ether, and dry.
- Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Data Presentation

The efficiency of the RCM reaction can be influenced by various parameters. The following table summarizes representative data for the on-resin cyclization of a model peptide containing two olefinic amino acids with long side chains, analogous to octenylalanine.

Catalyst	Catalyst Loading (mol%)	Solvent	Temperat ure (°C)	Time (h)	Conversi on (%)	E/Z Ratio
Grubbs' I	20	DCE	25	4	>95	3:1
Grubbs' II	10	DCM	25	2	>98	4:1
Hoveyda- Grubbs II	10	DCM	40	1	>98	>10:1

Note: This data is representative and based on typical outcomes for long-chain olefinic amino acids. Actual results may vary depending on the specific peptide sequence and reaction conditions.

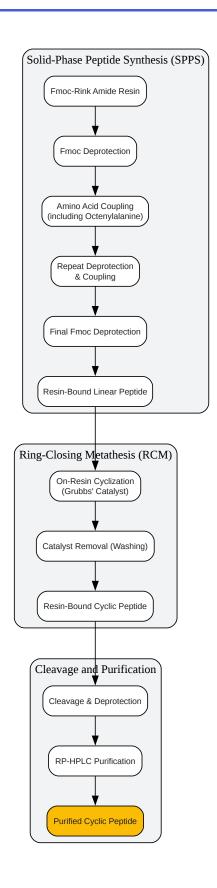




Visualization of Experimental Workflow and a Representative Signaling Pathway Experimental Workflow

The overall process from linear peptide synthesis to the purified cyclic peptide is depicted in the following workflow diagram.





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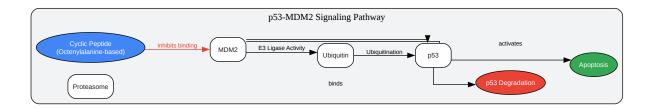
Caption: Workflow for the synthesis of cyclic peptides containing octenylalanine.



Representative Signaling Pathway: Inhibition of the p53-MDM2 Interaction

Hydrocarbon-stapled peptides, which are structurally analogous to cyclic peptides formed from octenylalanine, have been successfully developed to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator MDM2.[9] This interaction is a key target in cancer therapy, as its disruption can lead to the reactivation of p53 and subsequent apoptosis of cancer cells.

The following diagram illustrates the mechanism of action of a stapled peptide inhibitor of the p53-MDM2 interaction.



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Caption: Inhibition of the p53-MDM2 interaction by a cyclic peptide.

Conclusion

The use of Grubbs' catalyst for the ring-closing metathesis of peptides containing octenylalanine is a powerful strategy for the synthesis of conformationally constrained macrocycles. These cyclic peptides have the potential to modulate challenging biological targets, such as protein-protein interactions, and hold promise for the development of novel therapeutics. The protocols and information provided here serve as a guide for researchers to explore this exciting area of chemical biology and drug discovery.



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